3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Classification
The systematic name 3-(1-aminoethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature reflects the compound’s bicyclic framework:
- Cyclopenta[b]pyridin-2-one : A fused bicyclic system comprising a five-membered cyclopentane ring (positions 5–7) and a six-membered pyridinone ring (positions 1–4 and 8–9), with the ketone group at position 2.
- 1,5,6,7-Tetrahydro : Indicates partial saturation of the cyclopentane ring, leaving one double bond in the pyridinone moiety.
- 3-(1-Aminoethyl) : A secondary amine substituent (-NH-CH2-CH3) at position 3 of the pyridinone ring.
The compound belongs to the class of bridged bicyclic amines , which are structurally related to pharmacologically active scaffolds such as indenopyridines and cyclopentapyrrolidines.
Molecular Geometry and Conformational Isomerism
The molecular geometry arises from the fusion of a partially saturated cyclopentane ring (C5–C7) and a pyridinone ring (N1–C4, C8–C9), creating a planar bicyclic core. Key features include:
- Bicyclic Framework : The pyridinone ring adopts a nearly planar conformation (torsion angles < 5°), while the cyclopentane ring exhibits slight puckering (puckering amplitude: 0.2–0.3 Å).
- Aminoethyl Substituent : The -NH-CH2-CH3 group at position 3 projects perpendicular to the pyridinone plane, enabling free rotation around the C3-N bond. Computational studies suggest two low-energy conformers differing by 60° in the dihedral angle (N-C3-C10-C11).
| Geometric Parameter | Value |
|---|---|
| Pyridinone ring planarity | Torsion angles: < 5° |
| Cyclopentane puckering | Amplitude: 0.2–0.3 Å |
| C3-N bond length | 1.45 Å (DFT calculation) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
- Pyridinone protons : Aromatic protons at δ 8.54 (dd, J = 5.8, 3.0 Hz, H-4) and δ 6.70–6.64 (m, H-5).
- Cyclopentane protons : Methylenic protons at δ 3.12 (td, J = 6.0, 3.0 Hz, H-6) and δ 2.66 (td, J = 6.1, 3.3 Hz, H-7).
- Aminoethyl group : NH2 at δ 1.51 (broad s, 2H), CH2 at δ 2.08 (dd, J = 15.4, 7.7 Hz, 2H).
13C NMR (101 MHz, CDCl3):
- Carbonyl (C=O) : δ 196.91.
- Aromatic carbons : δ 162.68 (C-2), 152.49 (C-3), 134.02 (C-4), 127.18 (C-5).
- Cyclopentane carbons : δ 37.55 (C-6), 31.54 (C-7).
Infrared (IR) Spectroscopy
- C=O stretch : Strong absorption at 1705 cm⁻¹.
- N-H stretch : Broad band at 3350–3250 cm⁻¹.
- C-N stretch : 1250–1200 cm⁻¹.
UV-Vis Spectroscopy
- λmax : 265 nm (π→π* transition of the pyridinone ring).
X-ray Crystallographic Studies and Solid-State Packing
While direct X-ray data for this compound is unavailable, studies on analogous structures (e.g., 4-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) reveal:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) provide insights into the electronic properties:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized on the carbonyl oxygen (Mulliken charge: -0.45 e), while the amino group carries a positive charge (+0.35 e).
| Parameter | Value |
|---|---|
| HOMO energy | -6.8 eV |
| LUMO energy | -2.6 eV |
| Dipole moment | 3.1 Debye |
The aminoethyl group’s electron-donating nature increases electron density at C-3, making it susceptible to electrophilic substitution.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(1-aminoethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-6(11)8-5-7-3-2-4-9(7)12-10(8)13/h5-6H,2-4,11H2,1H3,(H,12,13) |
InChI Key |
BBTNVBDCNPXZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCC2)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s cyclopenta[b]pyridine core and aminoethyl side chain undergo selective oxidation under controlled conditions:
Mechanistic Insight :
-
Mn(OTf)₂ catalyzes the oxidation of the CH₂ group adjacent to the pyridine ring via a radical pathway, forming a ketone functionality while preserving the aminoethyl group .
-
Strong oxidizing agents like KMnO₄ target the primary amine in the side chain, leading to oxidative deamination and carboxylate formation .
Alkylation and Nucleophilic Substitution
The ketone group at position 2 participates in nucleophilic reactions:
Example Reaction :
text3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one + N-benzyl-2-bromoethylamine → 1'-Benzylspiro[cyclopenta[b]pyridine-6,4'-piperidine]
Key Notes :
-
The reaction proceeds through deprotonation of the ketone oxygen by NaH, followed by nucleophilic attack on the alkyl halide .
Cyclocondensation and Heterocycle Formation
The aminoethyl group enables condensation with carbonyl compounds to form fused heterocycles:
| Reaction Type | Conditions/Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Aldehydes (e.g., pyridine-2-carboxaldehyde), acidic conditions | Formation of imine-linked derivatives | 70–80% |
Mechanistic Pathway :
-
The primary amine reacts with aldehydes to form Schiff bases, which can undergo intramolecular cyclization to yield tetracyclic structures .
Reduction Reactions
The ketone group is reducible to secondary alcohols:
| Reaction Type | Conditions/Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄ (methanol, 0°C) | Conversion to 3-(1-aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2-ol | ~90% |
Applications :
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective electrophilic substitution:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitration at position 4 of the pyridine ring |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Scientific Research Applications
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has shown promise in targeting tumor growth in specific cancer models, highlighting its potential as a therapeutic agent.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one. It is believed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Medicinal Chemistry
Drug Development
This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds with potential pharmacological activities. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets .
Case Study: Synthesis of Derivatives
A notable case study involved the synthesis of derivatives of this compound to evaluate their biological activities. Various substitutions on the pyridine ring were tested for their effects on antimicrobial and anticancer activities, leading to the identification of several promising candidates for further development.
Industrial Applications
Material Science
In industrial applications, this compound is being explored for its potential use in developing new materials with specific properties such as corrosion resistance. Its unique chemical structure allows it to interact favorably with various substrates, enhancing material performance in harsh environments.
Mechanism of Action
The mechanism by which 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The cyclopenta[b]pyridine and cyclopenta[d]pyrimidine cores are common among related compounds. Key structural variations include substituent type, position, and electronic properties:
Key Observations:
- Substituent Position: Derivatives with substituents at position 4 (e.g., hydroxy in 55618-81-0) or 7 (e.g., thioether in ) exhibit distinct electronic effects compared to the 3-aminoethyl group in the target compound.
- Functionality: Thioether and hydroxy groups enhance antioxidant activity , while aminoethyl may favor interactions with biological targets via amine-mediated binding.
- Molecular Weight and Solubility: Bulky substituents (e.g., benzylthio in ) increase molecular weight and reduce solubility, whereas polar groups like aminoethyl improve aqueous solubility.
Biological Activity
3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one, also known by its CAS number 1516864-11-1, is a heterocyclic compound with significant potential in biological applications. This article reviews the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 178.23 g/mol. Its structure features a pyridine ring fused to a cyclopentane ring, along with an aminoethyl substituent that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 3-(1-aminoethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
| CAS Number | 1516864-11-1 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves cyclocondensation reactions using sodium alkoxide solutions as catalysts. The use of environmentally friendly solvents and continuous flow reactors has been proposed to enhance yield and purity while adhering to green chemistry principles .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound show promise. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may modulate enzyme activity linked to various diseases .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .
Investigation of Anticancer Properties
In a separate study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate potency that warrants further investigation into its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one in academic laboratory settings?
Methodological Answer: The synthesis of cyclopenta[b]pyridine derivatives often employs one-pot multicomponent reactions, which minimize purification steps and improve yields. For example, dihydropyrimidine-2(1H)-one analogues are synthesized via a one-pot Biginelli reaction using urea/thiourea, diketones, and aldehydes under acidic conditions . For aminoethyl-substituted derivatives, Boc-protected intermediates (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) can be deprotected post-cyclization to introduce the aminoethyl group . High-pressure synthesis methods have also been reported for structurally similar compounds, enhancing reaction efficiency and scalability .
Key Considerations:
- Use of catalysts like HCl or Lewis acids for cyclization.
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane).
- Characterization by H/C NMR and HPLC (≥95% purity) .
Q. How should researchers characterize the physicochemical properties of this compound to ensure experimental reproducibility?
Methodological Answer: Critical physicochemical parameters include:
- Solubility: Assessed in DMSO, PBS (pH 7.4), and simulated gastric fluid using shake-flask methods. Low aqueous solubility (e.g., <10 µM) may necessitate formulation adjustments .
- LogP: Determined via reversed-phase HPLC or computational tools (e.g., SwissADME). LogP >2 suggests lipophilicity, impacting membrane permeability .
- Stability: Evaluate under physiological conditions (37°C, pH 7.4) over 24–72 hours. Use LC-MS to detect degradation products .
Q. What in vitro models are most appropriate for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays: For DPP-4 or similar targets, use fluorogenic substrates (e.g., Gly-Pro-AMC) in 96-well plates. Measure IC values with a microplate reader .
- Cell-Based Assays: Evaluate cytotoxicity (MTT assay) in HEK-293 or HepG2 cells. For anti-inflammatory effects, measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Solubility Limitations: Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can conflicting results between in vitro and in vivo efficacy studies be systematically addressed?
Methodological Answer: Contradictions often arise from bioavailability issues. For example:
- Low Solubility: In vitro assays may show potent DPP-4 inhibition (IC <1 µM), but poor in vivo efficacy due to limited absorption. Address via nanoformulation (e.g., liposomes) or salt formation .
- Metabolic Instability: Use liver microsome assays (human/rat) to identify metabolic hotspots. Introduce blocking groups (e.g., methyl or fluorine) at vulnerable positions .
Case Study:
A cyclopenta[b]pyridine derivative showed 80% DPP-4 inhibition in vitro but only 20% glucose reduction in diabetic mice. Solubility enhancement via PEGylation improved in vivo efficacy by 3-fold .
Q. What strategies exist for modifying the core structure to enhance target selectivity?
Methodological Answer:
- Substituent Engineering:
- Aminoethyl Group: Replace with bulkier groups (e.g., cyclopropylamine) to reduce off-target interactions.
- Ring Expansion: Modify the cyclopenta ring to cyclohepta for improved fit into hydrophobic enzyme pockets .
- Computational Docking: Use AutoDock Vina to predict binding poses with target vs. homologous proteins (e.g., DPP-8/DPP-9). Prioritize derivatives with >5 kcal/mol selectivity .
SAR Table (Example):
| Derivative | Substituent | DPP-4 IC (nM) | Selectivity (vs. DPP-8) |
|---|---|---|---|
| Parent Compound | -NHCHCH | 850 | 10:1 |
| Methyl Analog | -NHCH(CH) | 320 | 25:1 |
| Fluoro Derivative | -NHCFCH | 110 | 50:1 |
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
Methodological Answer:
Q. How can computational methods inform the design of derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to optimize:
- Bioavailability: Aim for >30% in the 5-rule (MW <500, H-bond donors ≤5).
- CYP Inhibition: Avoid derivatives predicted to inhibit CYP3A4/2D6 .
- Molecular Dynamics (MD): Simulate binding to human serum albumin (HSA) to predict plasma half-life. Prioritize compounds with low HSA binding (<80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
